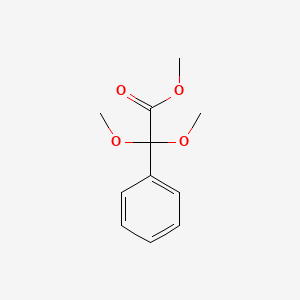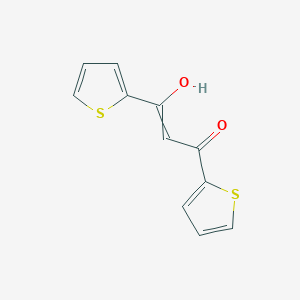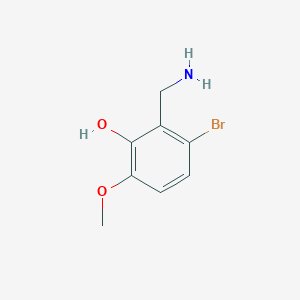
(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired enantiomer is produced.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Benzyl halides and strong bases like sodium hydride (NaH) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol a valuable tool in drug discovery.
Medicine
In medicinal chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-4-fluoropyrrolidin-3-ol: Similar structure but with only one fluorine atom.
®-1-Benzyl-4,4-dichloropyrrolidin-3-ol: Similar structure with chlorine atoms instead of fluorine.
®-1-Benzyl-4,4-difluoropiperidin-3-ol: Similar structure but with a piperidine ring.
Uniqueness
®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |
InChI Key |
SBGAZJGIHIWTSU-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


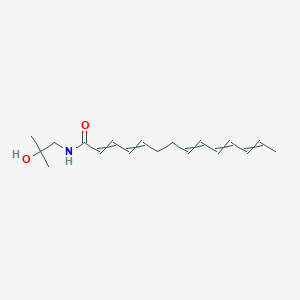

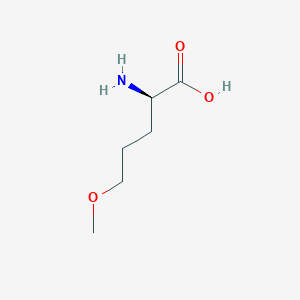
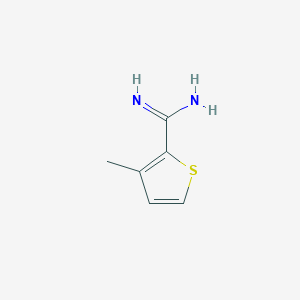
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
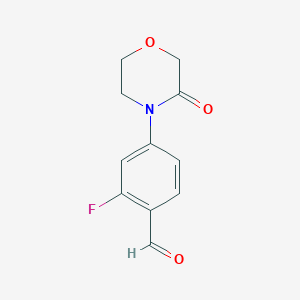

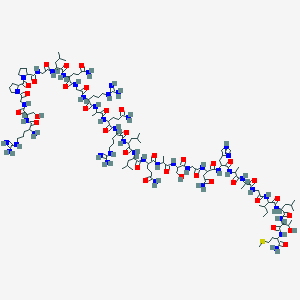
![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
![5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-](/img/structure/B12441653.png)
![(2R,3R,4S,5R)-2-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12441663.png)
